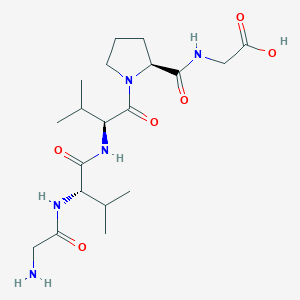

Glycyl-L-valyl-L-valyl-L-prolylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La Glicil-L-valil-L-valil-L-prolil-glicina es un compuesto peptídico formado por los aminoácidos glicina, valina y prolina. Los péptidos como éste son esenciales en diversos procesos biológicos y tienen un potencial significativo en la investigación científica y las aplicaciones industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la Glicil-L-valil-L-valil-L-prolil-glicina generalmente implica la síntesis peptídica en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Acoplamiento: Los aminoácidos se activan utilizando reactivos como HBTU o DIC y luego se acoplan al péptido unido a la resina.

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando TFA (ácido trifluoroacético).

Escisión: El péptido completo se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA, agua y agentes de captura como TIS (triisopropilsilano).

Métodos de Producción Industrial

La producción industrial de péptidos como la Glicil-L-valil-L-valil-L-prolil-glicina a menudo emplea SPPS a gran escala o síntesis peptídica en fase líquida (LPPS). Estos métodos están optimizados para obtener un alto rendimiento y pureza, utilizando sintetizadores automatizados y técnicas avanzadas de purificación como HPLC (cromatografía líquida de alta resolución).

Análisis De Reacciones Químicas

Tipos de Reacciones

La Glicil-L-valil-L-valil-L-prolil-glicina puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar las cadenas laterales del péptido, especialmente las que contienen azufre o grupos aromáticos.

Reducción: Las reacciones de reducción se pueden utilizar para romper los enlaces disulfuro dentro del péptido.

Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir por otros aminoácidos para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido performico.

Reducción: Agentes reductores como DTT (ditiotreitol) o TCEP (tris(2-carboxietil)fosfina).

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HBTU o DIC.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en el péptido. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o ácidos sulfónicos, mientras que la reducción puede producir tioles libres.

Aplicaciones en Investigación Científica

La Glicil-L-valil-L-valil-L-prolil-glicina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en las interacciones proteína-proteína y las vías de señalización celular.

Medicina: Se explora su potencial efecto terapéutico, incluidas las propiedades antiinflamatorias y antimicrobianas.

Industria: Se utiliza en el desarrollo de materiales basados en péptidos y como componente en formulaciones cosméticas.

Aplicaciones Científicas De Investigación

Glycyl-L-valyl-L-valyl-L-prolylglycine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Mecanismo De Acción

El mecanismo de acción de la Glicil-L-valil-L-valil-L-prolil-glicina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El péptido puede modular las vías biológicas al unirse a estas dianas, influyendo en procesos como la señalización celular, la síntesis de proteínas y la regulación metabólica.

Comparación Con Compuestos Similares

Compuestos Similares

Glicil-L-valil-L-seril-L-prolil-L-lisil-L-leucina: Otro hexapéptido con diferente composición de aminoácidos.

Éster etílico de N-fenilacetil-glicil-L-prolina: Un dipéptido con actividad neuroprotectora.

Singularidad

La Glicil-L-valil-L-valil-L-prolil-glicina es única debido a su secuencia específica de aminoácidos, que le confiere propiedades estructurales y funcionales distintas.

Propiedades

Número CAS |

742068-56-0 |

|---|---|

Fórmula molecular |

C19H33N5O6 |

Peso molecular |

427.5 g/mol |

Nombre IUPAC |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C19H33N5O6/c1-10(2)15(22-13(25)8-20)18(29)23-16(11(3)4)19(30)24-7-5-6-12(24)17(28)21-9-14(26)27/h10-12,15-16H,5-9,20H2,1-4H3,(H,21,28)(H,22,25)(H,23,29)(H,26,27)/t12-,15-,16-/m0/s1 |

Clave InChI |

ICMIAKMAFSYTMK-RCBQFDQVSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN |

SMILES canónico |

CC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-4-[(E)-{4-[N-(1,3-thiazol-2-yl)ethanimidoyl]phenyl}diazenyl]-1,2-oxazol-5(4H)-one](/img/structure/B12517909.png)

![[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)

![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)

![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)

![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)